molecular formula C18H17FN2O5S B2618467 2-((4-(5-Fluoro-2-methoxyphenylsulfonamido)but-2-yn-1-yl)oxy)benzamide CAS No. 1448076-18-3

2-((4-(5-Fluoro-2-methoxyphenylsulfonamido)but-2-yn-1-yl)oxy)benzamide

Cat. No.: B2618467
CAS No.: 1448076-18-3
M. Wt: 392.4
InChI Key: RNNSXDBMXNHYKF-UHFFFAOYSA-N
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Description

2-((4-(5-Fluoro-2-methoxyphenylsulfonamido)but-2-yn-1-yl)oxy)benzamide is a synthetic organic compound with the molecular formula C18H17FN2O5S. This compound is characterized by the presence of a fluorine atom, a methoxy group, and a sulfonamide group attached to a benzamide core. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 2-((4-(5-Fluoro-2-methoxyphenylsulfonamido)but-2-yn-1-yl)oxy)benzamide typically involves multiple steps, including the formation of intermediate compounds. The synthetic route often starts with the preparation of the 5-fluoro-2-methoxyphenylsulfonamide, which is then reacted with but-2-yn-1-ol under specific conditions to form the desired product. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to amines.

    Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-((4-(5-Fluoro-2-methoxyphenylsulfonamido)but-2-yn-1-yl)oxy)benzamide is utilized in various fields of scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-((4-(5-Fluoro-2-methoxyphenylsulfonamido)but-2-yn-1-yl)oxy)benzamide involves its interaction with specific molecular targets. The sulfonamide group is known to interact with enzymes and receptors, potentially inhibiting their activity. The fluorine atom and methoxy group may enhance the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

Similar compounds to 2-((4-(5-Fluoro-2-methoxyphenylsulfonamido)but-2-yn-1-yl)oxy)benzamide include other sulfonamide derivatives and fluorinated benzamides. These compounds share structural similarities but may differ in their chemical reactivity and biological activity. For example, compounds like 4-(5-Fluoro-2-methoxyphenyl)-2-methylthiazole and 4-(5-Fluoro-2-methoxyphenyl)pyrimidin-2-amine have similar functional groups but different core structures, leading to variations in their properties and applications .

Properties

IUPAC Name

2-[4-[(5-fluoro-2-methoxyphenyl)sulfonylamino]but-2-ynoxy]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN2O5S/c1-25-16-9-8-13(19)12-17(16)27(23,24)21-10-4-5-11-26-15-7-3-2-6-14(15)18(20)22/h2-3,6-9,12,21H,10-11H2,1H3,(H2,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNNSXDBMXNHYKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)F)S(=O)(=O)NCC#CCOC2=CC=CC=C2C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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